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Compound of Interest

Compound Name:
3-(3-Fluorophenoxy)piperidine

hydrochloride

CAS No.: 1184976-95-1

Cat. No.: B1451470

Get Quote

CAS Number: 1184976-95-1 Compound Class: Aryl-Ether Substituted Piperidine Primary

Application: Medicinal Chemistry Building Block (CNS & Oncology)

Executive Summary
3-(3-Fluorophenoxy)piperidine hydrochloride is a specialized heterocyclic building block

used extensively in the synthesis of pharmaceutical agents targeting the Central Nervous

System (CNS). Structurally, it consists of a piperidine ring substituted at the 3-position with a 3-

fluorophenoxy group.[1] This specific regioisomerism is critical; unlike the more common 4-

substituted analogs (often associated with paroxetine-like SSRIs), the 3-substituted scaffold

offers a distinct 3D vector for exploring novel chemical space, particularly in fragment-based

drug discovery (FBDD).

This guide provides a rigorous technical analysis of the compound's physicochemical

properties, a validated synthetic workflow based on the Mitsunobu reaction, and its strategic

application in optimizing solubility and metabolic stability in drug candidates.
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Chemical Identity & Physicochemical Properties[2]
[3][4][5]
The 3-fluorine substitution on the phenoxy ring enhances metabolic stability by blocking the

metabolically labile para- and ortho-positions (relative to the ether linkage) and modulating the

pKa of the system.

Table 1: Technical Specifications
Property Data

Chemical Name 3-(3-Fluorophenoxy)piperidine hydrochloride

CAS Number 1184976-95-1

Molecular Formula C₁₁H₁₅ClFNO

Molecular Weight 231.69 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in Water, DMSO, Methanol

Acidity (pKa) ~9.8 (Piperidine NH, estimated)

LogP ~1.8 (Free base, predicted)

H-Bond Donors 2 (NH, HCl)

H-Bond Acceptors 2 (O, F)

Synthetic Methodology
The synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride is non-trivial due to the need

for regio-control and the prevention of elimination side reactions common with secondary

alcohols. The most robust protocol employs a Mitsunobu Etherification strategy, which allows

for the coupling of phenols with secondary alcohols under mild, stereospecific conditions.

Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
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N-Boc-3-hydroxypiperidine: Provides the saturated nitrogen heterocycle with the necessary

oxidation state at C3.

3-Fluorophenol: Provides the aryl ether moiety.

Detailed Experimental Protocol
Step 1: Mitsunobu Coupling

Objective: Form the ether linkage between the piperidine scaffold and the phenol.

Reagents:tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 3-Fluorophenol (1.1 eq),

Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

Charge a flame-dried reaction vessel with tert-butyl 3-hydroxypiperidine-1-carboxylate and

PPh₃ in anhydrous THF under nitrogen atmosphere.

Cool the mixture to 0°C.

Add 3-Fluorophenol dropwise.

Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C to minimize

byproduct formation.

Allow the reaction to warm to room temperature and stir for 12–16 hours.

Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the

alcohol starting material.

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to

precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash

chromatography.

Step 2: N-Boc Deprotection & Salt Formation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451470?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Remove the carbamate protecting group and generate the stable hydrochloride

salt.

Reagents: 4M HCl in Dioxane or Ethyl Acetate.

Protocol:

Dissolve the purified N-Boc intermediate in dry 1,4-dioxane or diethyl ether.

Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.

Stir at room temperature for 2–4 hours. A white precipitate should form.

Isolation: Filter the solid under an inert atmosphere (hygroscopic). Wash with cold diethyl

ether to remove residual organic impurities.

Drying: Dry under high vacuum at 40°C to yield 3-(3-Fluorophenoxy)piperidine
hydrochloride.

Synthetic Pathway Visualization[7][9]
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Caption: Figure 1. Convergent synthesis of 3-(3-Fluorophenoxy)piperidine HCl via Mitsunobu

coupling.

Applications in Drug Discovery[3][8][10][11]
3D Fragment-Based Drug Design (FBDD)
Unlike flat aromatic scaffolds, the 3-substituted piperidine ring introduces sp³ character and

chirality (if resolved) into the molecule. This "escape from flatland" is a key strategy in modern
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medicinal chemistry to improve solubility and selectivity.

Vector Analysis: The ether linkage at the 3-position projects the fluorophenyl ring into a

distinct region of the binding pocket compared to 4-substituted analogs, potentially accessing

novel hydrophobic sub-pockets in GPCRs or kinases.

Bioisosterism and Metabolic Stability[2]
Fluorine Effect: The fluorine atom on the phenoxy ring blocks metabolic oxidation

(hydroxylation) at the vulnerable 3-position. It also increases the lipophilicity (LogD) of the

fragment, enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS targets.

Piperidine Scaffold: Serves as a versatile amine handle for further diversification (e.g.,

reductive amination, amide coupling) to build larger lead compounds.

Mechanistic Pathway: Serotonergic Modulation
Compounds containing aryloxy-piperidine motifs often exhibit affinity for monoamine

transporters. The 3-(3-fluorophenoxy) motif is structurally homologous to fragments found in

serotonin reuptake inhibitors (SSRIs).
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Caption: Figure 2. Theoretical pharmacophore interaction of the aryl-piperidine scaffold with

SERT.

Handling and Safety Standards
As a fluorinated organic salt, this compound requires specific handling protocols to ensure

operator safety and compound integrity.

Hazard Classification:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Keep container

tightly sealed to prevent hydrolysis or salt disproportionation.
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Disposal: Fluorinated compounds should not be incinerated in standard setups due to the

potential formation of HF; use specialized chemical waste disposal services.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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